molecular formula C22H21N5O3S B2832871 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide CAS No. 1105240-71-8

2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide

Cat. No.: B2832871
CAS No.: 1105240-71-8
M. Wt: 435.5
InChI Key: YWYHURFJSNSXNP-UHFFFAOYSA-N
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Description

2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolo[4,5-d]pyridazinone core, followed by the introduction of the furan and pyrrolidine moieties. The final step usually involves the acylation of the intermediate with N-methyl-N-phenylacetamide. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide involves its interaction with molecular targets in biological systems. These interactions can affect various pathways, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the compound’s structure and the biological context in which it is used.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide stands out due to its unique combination of functional groups and potential applications. Similar compounds include those with thiazolo[4,5-d]pyridazinone cores or furan and pyrrolidine moieties, but they may differ in their specific substituents and overall structure. This uniqueness can lead to different reactivity, properties, and applications.

Properties

IUPAC Name

2-[7-(furan-2-yl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-25(15-8-3-2-4-9-15)17(28)14-27-21(29)19-20(18(24-27)16-10-7-13-30-16)31-22(23-19)26-11-5-6-12-26/h2-4,7-10,13H,5-6,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYHURFJSNSXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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